molecular formula C21H29N5O3 B1243136 N,N-Bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo(1,5-a)-1,3,5-triazin-4-amine CAS No. 202578-88-9

N,N-Bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo(1,5-a)-1,3,5-triazin-4-amine

Cat. No.: B1243136
CAS No.: 202578-88-9
M. Wt: 399.5 g/mol
InChI Key: DKAPUZDMFUBEBM-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for BMS-561388 are not extensively detailed in publicly available sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its heterocyclic structure. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, often using techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

BMS-561388 undergoes various chemical reactions typical of organic compounds. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

BMS-561388 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1 (CRHR1). This receptor is involved in the body’s response to stress. By blocking CRHR1, BMS-561388 can potentially reduce the physiological and behavioral effects of stress, making it a promising candidate for treating anxiety and depressive disorders .

Comparison with Similar Compounds

BMS-561388 is unique in its specific targeting of CRHR1. Similar compounds include:

Properties

202578-88-9

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C21H29N5O3/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5/h7-8,13H,9-12H2,1-6H3

InChI Key

DKAPUZDMFUBEBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C

synonyms

4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine
BMS 561388
BMS-561388
BMS561388

Origin of Product

United States

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